

5-Bromopyridine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 5-Bromopyridine-2-carboxylic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structural features, a pyridine ring substituted with both a bromine atom and a carboxylic acid group, provide two reactive centers for a variety of chemical transformations.[2] The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[3] The carboxylic acid group at the 2-position serves as a handle for esterification, amide bond formation, and other derivatizations. [3] These characteristics make **5-Bromopyridine-2-carboxylic acid** a valuable intermediate in the development of novel therapeutic agents, including treatments for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[1]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **5-Bromopyridine-2-carboxylic acid** is provided in the table below.



Property	Value	Reference
CAS Number	30766-11-1	[1][3]
Molecular Formula	C ₆ H ₄ BrNO ₂	[1]
Molecular Weight	202.01 g/mol	[1]
Appearance	White to light yellow solid	[1]
Melting Point	173-175 °C	
Purity	≥ 99% (HPLC)	[1]
Synonyms	5-Bromo-2-picolinic acid	[1][3]
Storage	Store at 0-8 °C in a well-sealed container, away from oxidizing agents.	[1]

Application in the Synthesis of a Dopamine D2 and Serotonin-3 (5-HT3) Receptor Antagonist

A significant application of derivatives of **5-Bromopyridine-2-carboxylic acid** is in the synthesis of potent antagonists for dopamine D2 and serotonin-3 (5-HT3) receptors. One such example is the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a compound with high affinity for both of these receptors. The synthesis involves the preparation of a key intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is then coupled with the appropriate amine.

Synthesis of the Key Intermediate: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

The synthesis of this crucial intermediate involves a multi-step process, which is outlined below. While the initial starting material for this specific synthesis is not **5-Bromopyridine-2-carboxylic acid** itself, the process highlights the chemical transformations relevant to this class of compounds. The overall yield for the final two steps (bromination and hydrolysis) is reported to be 67%.





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Caption: Synthetic pathway for the key intermediate.

Experimental Protocol: Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

The following is a representative protocol based on the described synthesis.

Step 1: Bromination of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate

Reagent/Solvent	Molar Ratio	Notes
Methyl 2-methoxy-6- methylaminopyridine-3- carboxylate	1.0 eq	Starting material
Brominating agent (e.g., NBS)	1.0 - 1.2 eq	N-Bromosuccinimide is a common choice.
Solvent (e.g., CCl₄, CH₃CN)	-	Anhydrous conditions are recommended.
Initiator (e.g., AIBN, benzoyl peroxide)	Catalytic amount	For radical bromination.

Procedure:

• Dissolve methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.



- Add the brominating agent and a catalytic amount of a radical initiator.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the brominated intermediate.

Step 2: Alkaline Hydrolysis

Reagent/Solvent	Concentration	Notes
Brominated intermediate	-	Product from Step 1.
Aqueous NaOH or KOH	1-2 M	Base for hydrolysis.
Solvent (e.g., Methanol, Ethanol)	-	To aid solubility.

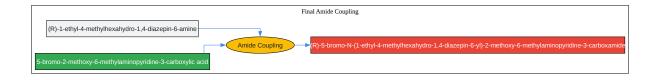
Procedure:

- Dissolve the brominated intermediate in a mixture of an alcohol and aqueous sodium or potassium hydroxide.
- Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
- Cool the mixture in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

Final Drug Synthesis via Amide Coupling



The final step in the synthesis of the target dopamine D2 and serotonin-3 (5-HT3) receptor antagonist is the formation of an amide bond between the synthesized carboxylic acid intermediate and (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine.



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Caption: Final amide coupling reaction.

Experimental Protocol: Amide Coupling

This is a general protocol for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.



Reagent/Solvent	Molar Ratio	Notes
5-bromo-2-methoxy-6- methylaminopyridine-3- carboxylic acid	1.0 eq	The synthesized intermediate.
(R)-1-ethyl-4- methylhexahydro-1,4-diazepin- 6-amine	1.0 - 1.2 eq	The amine coupling partner.
Coupling agent (e.g., HATU, HOBt/EDC)	1.1 - 1.5 eq	To activate the carboxylic acid.
Base (e.g., DIPEA, Et₃N)	2.0 - 3.0 eq	To neutralize the acid formed.
Solvent (e.g., DMF, DCM)	-	Anhydrous conditions are essential.

Procedure:

- Dissolve the carboxylic acid intermediate in an anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent(s) and the base, and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the amine to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final active pharmaceutical ingredient.

Conclusion

5-Bromopyridine-2-carboxylic acid and its derivatives are undeniably valuable intermediates for the pharmaceutical industry. Their utility in constructing complex molecular architectures, particularly through well-established synthetic routes like amide coupling and cross-coupling reactions, enables the development of novel drug candidates targeting a range of diseases. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important building block.

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